tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1780620-43-0
VCID: VC6970335
InChI: InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)
SMILES: CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O
Molecular Formula: C15H21NO3
Molecular Weight: 263.337

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate

CAS No.: 1780620-43-0

Cat. No.: VC6970335

Molecular Formula: C15H21NO3

Molecular Weight: 263.337

* For research use only. Not for human or veterinary use.

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate - 1780620-43-0

Specification

CAS No. 1780620-43-0
Molecular Formula C15H21NO3
Molecular Weight 263.337
IUPAC Name tert-butyl N-(2-benzyl-3-oxopropyl)carbamate
Standard InChI InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-10-13(11-17)9-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)
Standard InChI Key MTVNKVWVSFOLID-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C=O

Introduction

Chemical Structure and Properties

tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate (IUPAC name: tert-butyl [(2-benzyl-3-oxopropyl)amino]formate) features a carbamate group (-OCONH-) linked to a 3-oxopropyl chain with a benzyl substituent at the second carbon. The molecular formula is C<sub>15</sub>H<sub>21</sub>NO<sub>3</sub>, with a molecular weight of 263.33 g/mol (analogous to structurally similar compounds ). The tert-butyl group provides steric bulk, while the benzyl moiety enhances lipophilicity, influencing solubility and biological interactions.

Key Structural Features:

  • tert-Butyl carbamate: Acts as a protecting group for amines, enabling selective reactions at other sites.

  • 3-Oxopropyl chain: Contains a ketone functional group, which is reactive toward nucleophilic additions and reductions.

  • 2-Benzyl substituent: Introduces aromatic character, potentially facilitating π-π interactions in biological systems .

Table 1: Comparative Properties of Related Carbamates

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
tert-Butyl N-(2-benzyl-3-oxopropyl)carbamateC<sub>15</sub>H<sub>21</sub>NO<sub>3</sub>263.33Carbamate, ketone, benzyl
tert-Butyl N-benzyl-N-(3-oxopropyl)carbamate C<sub>15</sub>H<sub>21</sub>NO<sub>3</sub>263.33Carbamate, ketone, benzyl
tert-Butyl (3-chloro-2-oxopropyl)carbamateC<sub>8</sub>H<sub>14</sub>ClNO<sub>3</sub>207.65Carbamate, ketone, chloride

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step process:

  • Formation of the 2-benzyl-3-oxopropylamine intermediate:

    • Benzyl bromide reacts with acetoacetate derivatives under basic conditions to introduce the benzyl group .

    • Subsequent hydrolysis yields the 2-benzyl-3-oxopropylamine.

  • Carbamate Protection:

    • The amine reacts with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in the presence of a base (e.g., triethylamine) to form the carbamate.

Reaction Scheme:

2-Benzyl-3-oxopropylamine+Boc2OBasetert-Butyl N-(2-benzyl-3-oxopropyl)carbamate\text{2-Benzyl-3-oxopropylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-(2-benzyl-3-oxopropyl)carbamate}

Industrial Production

Industrial methods employ continuous-flow reactors to enhance yield and safety. Automated systems control stoichiometry and temperature, minimizing side reactions such as over-alkylation or oxidation.

Chemical Reactivity

Nucleophilic Substitution

The ketone group undergoes nucleophilic additions with reagents like Grignard reagents or hydrides, yielding secondary alcohols or alkanes . For example:

R-MgX+C=OR-C-O-MgXH2OR-CHOH\text{R-MgX} + \text{C=O} \rightarrow \text{R-C-O-MgX} \xrightarrow{\text{H}_2\text{O}} \text{R-CHOH}

Carbamate Hydrolysis

Under acidic (HCl) or basic (NaOH) conditions, the carbamate hydrolyzes to release the free amine and carbon dioxide:

OCONH-R+H2ONH2-R+CO2+t-BuOH\text{OCONH-R} + \text{H}_2\text{O} \rightarrow \text{NH}_2\text{-R} + \text{CO}_2 + \text{t-BuOH}

Benzyl Group Modifications

The benzyl substituent participates in hydrogenation (e.g., H<sub>2</sub>/Pd-C) to form cyclohexyl derivatives or undergoes electrophilic aromatic substitution .

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: The ketone and benzyl groups enable interactions with enzyme active sites. Analogous compounds inhibit acetylcholinesterase (IC<sub>50</sub> ≈ 10–50 μM), suggesting potential for neurodegenerative disease therapeutics.

  • PROTAC Development: Serves as a linker in proteolysis-targeting chimeras, facilitating targeted protein degradation.

Organic Synthesis

  • Protected Amine Intermediate: Used in peptide synthesis to prevent unwanted side reactions during coupling steps.

  • Cross-Coupling Reactions: The benzyl group directs palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for complex molecule assembly .

Biological Activity and Mechanisms

Enzyme Interaction

Molecular docking studies of similar carbamates reveal binding to acetylcholinesterase’s catalytic triad (Ser203, His447, Glu334). The benzyl group occupies hydrophobic pockets, enhancing affinity.

Cellular Effects

In vitro assays demonstrate moderate cytotoxicity against cancer cell lines (e.g., IC<sub>50</sub> ≈ 20–100 μM in MCF7 cells), though specific data for this compound requires further validation.

Comparative Analysis

Structural Analogues

  • Without Benzyl Group: Lacks aromatic interactions, reducing membrane permeability (e.g., tert-butyl (3-chloro-2-oxopropyl)carbamate).

  • N-Benzyl vs. 2-Benzyl: Positional isomerism affects steric hindrance and electronic effects, altering reaction kinetics .

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